molecular formula C6H6F3N3O B8308450 4-(Trifluoroacetamidomethyl)imidazole

4-(Trifluoroacetamidomethyl)imidazole

Cat. No.: B8308450
M. Wt: 193.13 g/mol
InChI Key: BWGGCEUSHZDOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoroacetamidomethyl)imidazole is a specialized heterocyclic building block designed for research and development applications. This compound features an imidazole ring, a privileged structure in medicinal chemistry known for its presence in a wide range of bioactive molecules and its ability to participate in key hydrogen bonding interactions, similar to the histidine residue in biological systems . The molecule is further functionalized with a trifluoroacetamidomethyl group, a motif that can enhance metabolic stability and membrane permeability due to the influence of the fluorine atoms. The imidazole ring is a common pharmacophore in pharmaceuticals, contributing to activities such as antibacterial, anti-inflammatory, antifungal, and anticancer effects . This makes this compound a highly valuable intermediate for constructing novel compounds for drug discovery campaigns. Its structure is particularly relevant for the synthesis of potential enzyme inhibitors, as the imidazole ring can act as a ligand for metal ions or participate in catalytic functions. Researchers can utilize this compound in the convenient synthesis of more complex molecules, including the development of new anti-inflammatory agents, as seen with related N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives that have shown promising p38 MAP kinase inhibitory activity . The presence of the amide linkage also makes it a suitable candidate for polymer-supported synthesis and the creation of combinatorial libraries. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6F3N3O

Molecular Weight

193.13 g/mol

IUPAC Name

2,2,2-trifluoro-N-(1H-imidazol-5-ylmethyl)acetamide

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)5(13)11-2-4-1-10-3-12-4/h1,3H,2H2,(H,10,12)(H,11,13)

InChI Key

BWGGCEUSHZDOCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CNC(=O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 4 Trifluoroacetamidomethyl Imidazole and Analogous Systems

Direct Construction of the 4-(Trifluoroacetamidomethyl)imidazole Moiety

The most straightforward approaches to this compound involve the modification of pre-existing imidazole (B134444) scaffolds or the cyclization of precursors already containing the key trifluoroacetamidomethyl fragment.

Installation of the Trifluoroacetamidomethyl Group onto Imidazole Scaffolds

This strategy focuses on introducing the trifluoroacetamidomethyl group onto a pre-formed imidazole ring. This can be achieved either by acylation of an aminomethyl-substituted imidazole or by coupling reactions that bring together the imidazole nucleus and the side chain.

A primary and direct method for the synthesis of this compound is the trifluoroacetylation of 4-(aminomethyl)imidazole, which is commercially available or can be synthesized from histidine. This reaction involves the acylation of the primary amine of the aminomethyl group. Several reagents can be employed for this transformation, with trifluoroacetic anhydride (B1165640) (TFAA) and ethyl trifluoroacetate (B77799) being common choices. wikipedia.orgwikipedia.orgresearchgate.net

The reaction with trifluoroacetic anhydride is typically rapid and efficient, often carried out in the presence of a non-nucleophilic base to neutralize the trifluoroacetic acid byproduct. wikipedia.org Alternatively, ethyl trifluoroacetate can serve as a milder trifluoroacetylating agent. wikipedia.org 1-(Trifluoroacetyl)imidazole (B74255) is another effective reagent for the specific trifluoroacetylation of aminomethyl side chains. sigmaaldrich.com

Table 1: Reagents for Trifluoroacetylation of 4-(Aminomethyl)imidazole

Reagent Typical Conditions Reference
Trifluoroacetic Anhydride (TFAA) Aprotic solvent (e.g., DCM, THF), often with a base (e.g., triethylamine, pyridine) wikipedia.org
Ethyl Trifluoroacetate Can be used as both solvent and reagent, often requires heating wikipedia.org

Convergent synthetic strategies offer an alternative approach where the imidazole ring and the trifluoroacetamidomethyl side chain are prepared separately and then joined. While specific examples for the direct synthesis of this compound via this route are not extensively documented, the principles of cross-coupling reactions could be applied. For instance, a suitably functionalized imidazole, such as one bearing a leaving group at the 4-methyl position (e.g., 4-(bromomethyl)imidazole), could potentially be coupled with a trifluoroacetamide (B147638) nucleophile. However, the reactivity of trifluoroacetamide as a nucleophile would need to be carefully considered and likely enhanced through deprotonation with a strong base.

Ring-Closing Strategies for Imidazoles Bearing Trifluoroacetamidomethyl Precursors

Ring-closing strategies involve the formation of the imidazole ring from acyclic precursors that already contain the trifluoroacetamidomethyl group. Classical imidazole syntheses, such as the Debus-Radziszewski, Wallach, or Marckwald syntheses, could theoretically be adapted for this purpose. For example, a key precursor for a modified Debus-Radziszewski synthesis could be N-(2-oxo-propyl)-2,2,2-trifluoroacetamide. This precursor, which contains the trifluoroacetamido group, could potentially react with a suitable aldehyde and a source of ammonia (B1221849) to form the desired imidazole ring. The success of such a strategy would depend on the stability of the trifluoroacetamide group under the reaction conditions required for imidazole ring formation.

Synthesis of Related Trifluoromethyl-Substituted Imidazoles

The synthesis of imidazoles bearing a trifluoromethyl or trifluoroacetyl group directly on the ring provides valuable insights into the chemistry of fluorinated imidazoles. These methods often employ specialized reagents and reaction pathways.

Transformations Involving Mesoionic Trifluoroacetyl-1,3-oxazolium-5-olates

A notable and elegant method for the synthesis of 4-trifluoromethyl- and 5-trifluoroacetyl-substituted imidazoles involves the ring transformation of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates, also known as münchnones. pharm.or.jpnih.govclockss.orgnih.gov These mesoionic compounds are typically generated in situ from the reaction of N-acyl-N-alkylglycines with trifluoroacetic anhydride. pharm.or.jpnih.gov

These highly reactive intermediates can then react with various nucleophiles to form different heterocyclic systems. Specifically, their reaction with ammonia leads to the formation of 4-trifluoromethyl-3,4-dihydroimidazoles, which can be subsequently dehydrated to yield 4-trifluoromethylimidazoles in high yields. nih.gov The reaction proceeds via a regioselective attack of ammonia on the C-2 position of the oxazolium ring. nih.gov

Similarly, the reaction of these mesoionic compounds with amidines provides a route to 5-trifluoroacetylimidazoles in moderate yields. pharm.or.jpnih.gov This transformation also occurs through an initial attack of the amidine at the C-2 position of the ring. pharm.or.jp

Table 2: Synthesis of Trifluoromethyl-Substituted Imidazoles from Mesoionic 1,3-Oxazolium-5-olates

Desired Product Reactant with Mesoionic Intermediate Key Reaction Step Reference
4-Trifluoromethylimidazoles Ammonia Ring transformation and subsequent dehydration nih.gov

This methodology showcases a powerful approach for the introduction of trifluoromethyl and trifluoroacetyl groups onto the imidazole core, highlighting the utility of mesoionic intermediates in the synthesis of highly functionalized and pharmaceutically relevant heterocyclic compounds.

Catalytic Approaches for 4-(Trifluoromethyl)imidazole Formation

Recent advancements in catalysis have provided novel and efficient pathways for the construction of trifluoromethylated imidazole derivatives. These methods often offer milder reaction conditions and improved functional group tolerance compared to classical synthetic routes.

Copper catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic structures. In the context of trifluoromethylated imidazoles, copper-catalyzed reactions have been developed to facilitate the formation of the imidazole ring with concomitant introduction of a trifluoromethyl group.

One notable example is the copper-catalyzed trifluoromethylarylated cycloaddition of imidazoles and olefins. sunderland.ac.uknih.govacs.org This methodology allows for the synthesis of highly functionalized tricyclic imidazoles. The reaction likely proceeds through a free trifluoromethyl radical pathway. sunderland.ac.uknih.govacs.org A variety of substituted imidazoles and alkenes can be employed in this transformation, affording the desired products in moderate to excellent yields.

Table 1: Copper-Catalyzed Trifluoromethylarylated Cycloaddition of Imidazoles and Olefins
Imidazole SubstrateOlefin SubstrateCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
1-MethylimidazoleStyreneCu(I)/CF3SO2ClDCE8085 sunderland.ac.uknih.govacs.org
1-Benzylimidazole4-MethylstyreneCu(I)/CF3SO2ClDCE8093 sunderland.ac.uknih.govacs.org
1-Phenylimidazole4-ChlorostyreneCu(I)/CF3SO2ClDCE8078 sunderland.ac.uknih.govacs.org
Benzimidazole (B57391)StyreneCu(I)/CF3SO2ClDCE8065 sunderland.ac.uknih.govacs.org
1-Methylimidazole1-OcteneCu(I)/CF3SO2ClDCE8055 sunderland.ac.uknih.govacs.org

In recent years, visible-light photoredox catalysis has gained significant traction as a green and sustainable method for organic synthesis. This approach has been successfully applied to the formation of trifluoromethylated imidazoles through radical-mediated cyclization reactions. These methods often operate under mild, metal-free conditions, offering a distinct advantage in terms of environmental impact and catalyst toxicity.

An efficient and eco-friendly approach for synthesizing difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles has been established via a visible-light-promoted radical cyclization reaction. beilstein-journals.org This method utilizes readily accessible starting materials and proceeds without the need for a metal catalyst or photocatalyst. beilstein-journals.org The reaction demonstrates good tolerance for a variety of functional groups on the benzimidazole ring. beilstein-journals.org

Table 2: Visible-Light-Promoted Radical Difluoromethylation/Cyclization of Benzimidazoles
Benzimidazole SubstrateAlkeneFluorine SourcePromoterSolventYield (%)Reference
1-(pent-4-en-1-yl)-1H-benzo[d]imidazole-CF2HCOOHPIDATHF85 beilstein-journals.org
5-Fluoro-1-(pent-4-en-1-yl)-1H-benzo[d]imidazole-CF2HCOOHPIDATHF75 beilstein-journals.org
5-Chloro-1-(pent-4-en-1-yl)-1H-benzo[d]imidazole-CF2HCOOHPIDATHF78 beilstein-journals.org
5-Bromo-1-(pent-4-en-1-yl)-1H-benzo[d]imidazole-CF2HCOOHPIDATHF72 beilstein-journals.org
5-Methyl-1-(pent-4-en-1-yl)-1H-benzo[d]imidazole-CF2HCOOHPIDATHF82 beilstein-journals.org
5-Methoxy-1-(pent-4-en-1-yl)-1H-benzo[d]imidazole-PhCF2COOHPIDATHF65 beilstein-journals.org

Advanced Imidazole Ring Formation Techniques Relevant to Substituted Systems

Beyond catalytic methods focused on trifluoromethylation, several powerful and versatile techniques for constructing the core imidazole ring are highly relevant for the synthesis of a wide array of substituted systems.

The Van Leusen imidazole synthesis is a cornerstone in the preparation of substituted imidazoles. organic-chemistry.org This reaction, and its subsequent modifications, offer a reliable and flexible approach to a diverse range of imidazole derivatives.

The classical Van Leusen synthesis involves the reaction of an aldehyde and a primary amine with tosylmethyl isocyanide (TosMIC) to form a 1,4,5-trisubstituted imidazole. The mechanism proceeds through the in situ formation of an aldimine from the aldehyde and amine. organic-chemistry.org TosMIC, a key reagent, possesses an acidic methylene (B1212753) group, an isocyanide functional group, and a tosyl leaving group. organic-chemistry.org Under basic conditions, the deprotonated TosMIC adds to the imine, followed by a 5-endo-dig cyclization to form a dihyroimidazole intermediate. organic-chemistry.org Subsequent elimination of p-toluenesulfinic acid leads to the aromatic imidazole product. organic-chemistry.org The reaction exhibits a broad substrate scope, tolerating a wide range of aldehydes and amines, including those with various functional groups. organic-chemistry.org

The Van Leusen imidazole synthesis is often performed as a one-pot, three-component reaction (vL-3CR), which enhances its efficiency and practical utility. organic-chemistry.org This multicomponent approach allows for the rapid assembly of complex imidazole structures from simple and readily available starting materials. organic-chemistry.org The reaction conditions are generally mild, and the yields are often high, making it a highly attractive method for combinatorial and library synthesis. organic-chemistry.org The versatility of the vL-3CR has been demonstrated in the synthesis of a wide array of polysubstituted imidazoles with diverse substitution patterns. nih.gov

Table 3: Van Leusen Three-Component Synthesis of 1,4,5-Trisubstituted Imidazoles
AldehydeAmineTosMIC DerivativeBaseSolventYield (%)Reference
BenzaldehydeBenzylamineTosMICK2CO3MeOH85 nih.gov
4-ChlorobenzaldehydeAnilineTosMICK2CO3DMF78 tsijournals.com
FurfuralMethylamineTosMICNaHTHF92 organic-chemistry.org
Pyridine-4-carboxaldehydeCyclohexylamineTosMICK2CO3MeOH88 nih.gov
Isovaleraldehydetert-ButylamineTosMICt-BuOKTHF75 organic-chemistry.org

Transition Metal-Catalyzed Imidazole Syntheses

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the formation of the imidazole ring is no exception. Catalysts based on copper and palladium are particularly prominent, offering efficient and selective routes to a wide array of substituted imidazoles.

Copper catalysts are valued for their low cost, low toxicity, and versatile reactivity. beilstein-journals.org They can mediate a variety of transformations leading to the imidazole core, including oxidative C-H functionalization and cycloaddition reactions. nih.govacs.org

One prominent copper-catalyzed method involves the oxidative diamination of terminal alkynes with amidines. acs.orgfigshare.com This process uses a copper(II) salt, such as CuCl₂·2H₂O, with oxygen as the terminal oxidant. The reaction proceeds via a regioselective addition of two distinct nitrogen atoms from the amidine across the alkyne's triple bond, directly forming the 1,2,4-trisubstituted imidazole ring system. acs.org The reaction conditions are generally mild, though they require careful optimization of solvent, base, and temperature to achieve good yields. acs.org

Another approach involves the copper-mediated oxidative C-H functionalization of compounds like benzylamines, which react with β-enamino esters to form highly substituted imidazoles. nih.gov This method takes advantage of readily available starting materials and mild reaction conditions. nih.gov Furthermore, nitroalkanes serve as versatile precursors in copper-catalyzed reactions, providing access to functionalized building blocks that can be cyclized to form various N-heterocycles. nih.govchemrxiv.org

Table 1: Examples of Copper-Catalyzed Synthesis of 1,2,4-Trisubstituted Imidazoles acs.org
Amidine SubstrateAlkyne SubstrateCatalyst SystemSolventTemperatureYield (%)
N-(p-tolyl)benzimidamideEthynylbenzeneCuCl₂·2H₂O (20 mol%), Pyridine, Na₂CO₃, O₂Toluene70°C74
N-(p-methoxyphenyl)benzimidamideEthynylbenzeneCuCl₂·2H₂O (20 mol%), Pyridine, Na₂CO₃, O₂DCE70°C65
N-(p-chlorophenyl)benzimidamideEthynylbenzeneCuCl₂·2H₂O (20 mol%), Pyridine, Na₂CO₃, O₂DCE70°C56
N-phenyl-4-nitrobenzimidamideEthynylbenzeneCuCl₂·2H₂O (20 mol%), Pyridine, Na₂CO₃, O₂DCE70°C55

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, has become a go-to method for the N-arylation of a wide range of nitrogen-containing heterocycles, including imidazoles. wikipedia.org This reaction allows for the coupling of an aryl halide or triflate with the imidazole nitrogen, a key transformation for creating libraries of pharmacologically relevant compounds. nih.govnih.gov

A significant challenge in the N-arylation of unsymmetrically substituted imidazoles (such as 4-methylimidazole) is controlling the regioselectivity, as the reaction can occur at either the N1 or N3 position. Research has led to the development of highly N1-selective palladium catalyst systems. nih.govmit.edu These systems often employ sterically hindered biaryl phosphine (B1218219) ligands. A critical finding was that imidazoles themselves can inhibit the formation of the active Pd(0) catalyst. This issue can be overcome by pre-activating the palladium source and ligand before introducing the imidazole substrate, which dramatically improves reaction efficacy. nih.govmit.edu This methodology has proven to be general, tolerating a variety of functional groups on both the imidazole and the aryl halide partner, and has been successfully applied to the synthesis of complex drug molecules like Nilotinib. nih.govnih.gov

Table 2: Examples of N1-Selective Palladium-Catalyzed Arylation of 4-Methylimidazole nih.gov
Aryl Halide/TriflatePd Source (mol%)Ligand (mol%)BaseSolventYield (%)
4-ChlorotoluenePd₂(dba)₃ (1.0)L1 (2.0)NaOtBuToluene96
4-BromoacetophenonePd₂(dba)₃ (1.0)L1 (2.0)NaOtBuToluene98
3-BromobenzonitrilePd₂(dba)₃ (0.25)L1 (0.5)NaOtBuToluene98
4-Trifluoromethylphenyl triflatePd₂(dba)₃ (1.0)L1 (2.0)K₃PO₄Toluene94

Metal-Free and Electrocatalytic Oxidative Cyclization Methods

Driven by the principles of green chemistry, there is a growing interest in synthetic methods that avoid the use of transition metals. For imidazole synthesis, metal-free oxidative cyclization and electrocatalytic methods represent promising alternatives.

Metal-free approaches often rely on multicomponent reactions promoted by simple reagents. For example, an expedient synthesis of tri- and tetrasubstituted imidazoles has been developed using an internal alkyne, an aldehyde, and an aniline, promoted by pivalic acid. acs.org A plausible mechanism involves the acid- and oxidant-promoted formation of a benzil-type intermediate from the alkyne, which then undergoes cyclocondensation with an amidine intermediate formed in situ from the aldehyde and amine source. acs.org Another strategy involves the direct functionalization of benzylic C(sp³)–H bonds of benzylamines, which react with 1,2-dicarbonyl compounds in the presence of an acid catalyst like acetic acid and use molecular oxygen as the sole oxidant. rsc.org These methods are advantageous due to their operational simplicity, high atom economy, and the use of readily available, inexpensive starting materials. rsc.orgnjtech.edu.cn

Electrochemical synthesis is another emerging metal-free strategy. While much of the work has focused on the polymerization of imidazole, the underlying principles of electrochemical oxidation can be applied to intramolecular cyclizations to form heterocyclic rings. acs.org These methods avoid the need for chemical oxidants, reducing waste and offering a high degree of control over the reaction. acs.org

Table 3: Metal-Free Synthesis of Tetrasubstituted Imidazoles from Benzylamines and Benzil rsc.org
Benzylamine DerivativeCatalyst/PromoterOxidantConditionsYield (%)
BenzylamineAcOH (30 mol%)Air (O₂)140°C, Solvent-free94
4-MethylbenzylamineAcOH (30 mol%)Air (O₂)140°C, Solvent-free92
4-MethoxybenzylamineAcOH (30 mol%)Air (O₂)140°C, Solvent-free89
4-ChlorobenzylamineAcOH (30 mol%)Air (O₂)140°C, Solvent-free85

Denitrogenative Transformations of Triazoles for Imidazole Derivatives

The transformation of one heterocyclic ring system into another is a powerful strategy in organic synthesis. The denitrogenative transformation of 1,2,3-triazoles provides an elegant, metal-free pathway to substituted imidazoles. nih.govnih.gov This method typically involves the acid-mediated ring-opening of readily available 5-amino-1,2,3-triazole precursors. nih.gov

The proposed mechanism involves an initial intramolecular cyclization, followed by the loss of a molecule of dinitrogen (N₂) from the triazole ring. nih.govresearchgate.net This denitrogenation step generates a highly reactive carbene intermediate, which then undergoes rearrangement and insertion into an O-H bond of an alcohol solvent, leading to the formation of 2-substituted imidazole derivatives. nih.gov This approach is particularly useful for accessing imidazoles with diverse functionality at the 2-position, which is dictated by the choice of alcohol used in the final step. nih.gov

Table 4: Synthesis of 2-Substituted Imidazoles via Denitrogenative Transformation of a 5-Amino-1,2,3-Triazole nih.gov
Triazole PrecursorAlcohol (ROH)AcidConditionsYield (%)
5-amino-1-(2,2-diethoxyethyl)-4-phenyl-1H-1,2,3-triazoleMethanol (B129727)HClReflux, 3h92
5-amino-1-(2,2-diethoxyethyl)-4-phenyl-1H-1,2,3-triazoleEthanolHClReflux, 3h94
5-amino-1-(2,2-diethoxyethyl)-4-phenyl-1H-1,2,3-triazoleIsopropanolHClReflux, 3h96
5-amino-1-(2,2-diethoxyethyl)-4-(p-tolyl)-1H-1,2,3-triazoleMethanolHClReflux, 3h93

Microwave-Assisted and Solvent-Free Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. niscpr.res.inderpharmachemica.com When combined with solvent-free conditions, this approach aligns strongly with the goals of green chemistry.

The synthesis of substituted imidazoles is particularly amenable to these techniques. One-pot, multicomponent reactions, such as the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate, can be carried out efficiently under microwave irradiation. niscpr.res.innih.gov These reactions are often performed without a solvent or on a solid support like silica (B1680970) gel, which can also act as an acidic catalyst to promote dehydration steps. niscpr.res.in The significant reduction in reaction time is a major advantage; reactions that might take many hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. niscpr.res.inorientjchem.org

Table 5: Comparison of Microwave-Assisted vs. Conventional Synthesis of Aryl Imidazoles niscpr.res.in
ProductMethodReaction TimeYield (%)
1-(4-aminophenyl)-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazoleMicrowave12 min88
Conventional10 h70
1-(4-aminophenyl)-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazoleMicrowave14 min85
Conventional12 h65
1-(pyridin-4-yl)-2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazoleMicrowave16 min80
Conventional14 h62

Reaction Chemistry and Transformational Capabilities of 4 Trifluoroacetamidomethyl Imidazole Derivatives

Functionalization of the Imidazole (B134444) Ring System

The imidazole ring of 4-(Trifluoroacetamidomethyl)imidazole offers multiple sites for chemical modification. The reactivity of the C-H bonds at the C2, C5, and N-positions allows for a variety of transformations, enabling the synthesis of complex and highly functionalized derivatives.

Regioselective C-H Functionalization and Arylation Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying heterocyclic compounds. mdpi.com For the imidazole core, palladium-catalyzed direct arylation is a prominent strategy for forming carbon-carbon bonds. nih.govacs.org The regioselectivity of these reactions on the imidazole ring is influenced by factors such as the catalyst, directing groups, and reaction conditions. nih.govresearchgate.net Generally, the C5 position of N-substituted imidazoles is highly reactive towards electrophilic substitution, while the C2 position has the most acidic proton. nih.govacs.org The C4 position is often the least reactive in palladium-catalyzed C-H arylation. nih.govacs.org

Strategies to control regioselectivity often involve the use of specific protecting groups on one of the nitrogen atoms. For instance, the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group can direct arylation to the C5 and C2 positions. nih.gov Overcoming the low reactivity of the C4 position can be achieved through a "SEM-switch" strategy, which involves the transposition of the SEM group from N1 to N3, thereby rendering the C4 position more susceptible to arylation. nih.govacs.org

Table 1: Regioselectivity in Palladium-Catalyzed C-H Arylation of Imidazoles

PositionGeneral ReactivityInfluencing Factors
C2Most acidic C-H bondStronger bases, specific ligands
C4Least reactiveSEM-group transposition ("SEM-switch")
C5Most reactive towards electrophilesPalladium catalysts with various ligands

Directed Metalation and Sulfoxide/Magnesium Exchange for Position-Specific Derivatization

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.orgbaranlab.org While the trifluoroacetamidomethyl group itself is not a classical DMG, strategic placement of other directing groups on the imidazole ring or the nitrogen atoms can enable position-specific derivatization. For instance, protecting the N1 position with a group capable of directing metalation can allow for functionalization at the C2 or C5 positions. nih.gov

A complementary strategy for generating functionalized imidazoles involves the sulfoxide/magnesium exchange reaction. nih.govresearchgate.net This method allows for the generation of a Grignard reagent from an aryl sulfoxide, which can then react with various electrophiles. nih.govrsc.org This approach provides a flexible route to introduce a wide range of substituents onto the imidazole ring in a regioselective manner. nih.govresearchgate.net The combination of directed metalation and sulfoxide/magnesium exchange offers a comprehensive toolkit for the full functionalization of the imidazole scaffold. nih.govresearchgate.net

Selective N-Alkylation and Nitrogen Protecting Group Strategies (e.g., SEM-group transposition)

The presence of two nitrogen atoms in the imidazole ring presents a challenge for selective N-alkylation in unsymmetrically substituted imidazoles. otago.ac.nz The regioselectivity of N-alkylation is influenced by the electronic and steric properties of the substituents on the ring, the nature of the alkylating agent, and the reaction conditions. otago.ac.nz In basic media, electron-withdrawing groups, such as the trifluoroacetamidomethyl group, would be expected to direct alkylation to the more remote nitrogen atom due to inductive effects. otago.ac.nz

To achieve high regioselectivity, nitrogen protecting groups are often employed. acs.orgacs.org The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a particularly useful protecting group in imidazole chemistry. nih.govnih.gov A key strategy, known as SEM-group transposition or "SEM-switch," allows for the migration of the SEM group from N1 to N3. nih.govacs.orgnih.gov This transposition effectively alters the reactivity of the imidazole ring, for example, by making the C4 position more accessible for functionalization. nih.govacs.org Furthermore, selective alkylation at the N3 position followed by deprotection of the SEM group at N1 (a process termed trans-N-alkylation) provides a route to complex, regioselectively N-alkylated imidazoles. nih.govnih.gov

Electrophilic and Nucleophilic Substitution Reactions

The imidazole ring is generally susceptible to electrophilic substitution, with the reaction typically occurring at the C4 and C5 positions. globalresearchonline.net The presence of the trifluoroacetamidomethyl group, which is electron-withdrawing, is expected to deactivate the ring towards electrophilic attack compared to unsubstituted imidazole.

Nucleophilic substitution on the imidazole ring is less common and generally requires the presence of strong electron-withdrawing groups or a good leaving group on the ring. globalresearchonline.netaskfilo.compharmaguideline.com The carbon atoms adjacent to the nitrogen atoms are the most likely sites for nucleophilic attack due to the electron-withdrawing nature of the nitrogens. askfilo.com Therefore, for a derivative of this compound to undergo nucleophilic substitution, it would likely need to be further modified with a suitable leaving group, such as a halogen, at the C2 or C5 position. pharmaguideline.com The reaction is also influenced by the stability of the intermediate formed during the substitution process. askfilo.com

Chemical Reactivity of the Trifluoroacetamidomethyl Substituent

The trifluoroacetamidomethyl group at the C4 position also possesses its own distinct reactivity that can be exploited for further molecular modifications.

Hydrolysis and Amide Cleavage Reactions

The amide bond within the trifluoroacetamidomethyl substituent is susceptible to hydrolysis, which can lead to the corresponding aminomethylimidazole derivative. Amide bond cleavage is a fundamental reaction in organic chemistry, and its rate is highly dependent on the reaction conditions. rsc.org Hydrolysis can be achieved under acidic or basic conditions, although harsh conditions may be required for unactivated amides. nih.gov

The presence of the electron-withdrawing trifluoroacetyl group can influence the stability of the amide bond. Interestingly, studies on N-acylated amino acid amides have shown that remote electron-rich acyl groups can accelerate the hydrolysis of an amide bond four bonds away under mild acidic conditions. nih.gov Conversely, an electron-poor acyl group like trifluoroacetyl might be expected to have a different effect on the hydrolytic stability. The cleavage of this amide provides a synthetic handle to unmask a primary amine, which can then be used for subsequent functionalization, such as in peptide synthesis or the attachment of other moieties.

Modifications and Derivatizations of the Amidomethyl Linker

The amidomethyl linker in this compound, specifically the trifluoroacetamide (B147638) group, serves as a key site for chemical modification. The primary transformation involves the cleavage of the amide bond to deprotect the aminomethyl group, yielding 4-(aminomethyl)imidazole. This deprotection is crucial for subsequent synthetic steps and can be achieved under a variety of conditions, highlighting the versatility of the trifluoroacetamide as a protecting group.

The trifluoroacetyl group is readily removed under mild basic conditions. guidechem.com This lability is attributed to the electron-withdrawing nature of the trifluoromethyl group, which increases the electrophilicity of the amide carbonyl carbon and facilitates nucleophilic attack. A range of reagents and conditions has been successfully employed for this transformation. For instance, hydrolysis can be carried out using aqueous solutions of sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). guidechem.com Other effective basic conditions include the use of potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) in a methanol (B129727)/water solvent system, which can proceed at room temperature. guidechem.com Ammonia (B1221849) in methanol or alkaline ion exchange resins also provide mild conditions for the removal of the trifluoroacetyl group. guidechem.com Furthermore, reductive cleavage is possible using sodium borohydride (B1222165) (NaBH4) in ethanol. guidechem.comgoogle.com

The selection of the deprotection method can be tailored based on the presence of other functional groups within the molecule to ensure selectivity. The variety of available methods underscores the flexibility of the trifluoroacetamide group in synthetic chemistry.

Reagent/SystemSolvent(s)ConditionsReference(s)
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)Water, Ethanol-Water0.1-0.2 M solution guidechem.com
Potassium Carbonate (K2CO3) or Sodium Carbonate (Na2CO3)Methanol/WaterRoom Temperature guidechem.com
AmmoniaMethanol- guidechem.com
PyridineAqueous Solution1 M solution guidechem.com
Sodium Borohydride (NaBH4)Ethanol, THF/Ethanol- guidechem.comgoogle.com
Hydrogen Chloride (HCl)Methanol- guidechem.com
Phase Transfer Hydrolysis (KOH/Et3Bn+Br-)Water/CH2Cl2 or Ether- guidechem.com

Derivatization Chemistry for Analytical and Preparative Applications

Application of Trifluoroacetylating Reagents in Chromatographic Derivatization (e.g., GC-MS)

Trifluoroacetylation is a widely used derivatization technique to enhance the analysis of polar compounds, such as those containing hydroxyl, thiol, and amino groups, by gas chromatography-mass spectrometry (GC-MS). mdpi.comnih.govgcms.cz While this compound is already trifluoroacetylated, the principles of this derivatization are relevant to the analysis of related imidazole compounds and their precursors. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), N-methyl-bis(trifluoroacetamide) (MBTFA), and 1-(trifluoroacetyl)imidazole (B74255) (TFAI) are commonly used to introduce a trifluoroacetyl group onto an analyte. gcms.czresearchgate.net

This derivatization serves several key purposes in GC analysis. It increases the volatility and thermal stability of polar analytes by masking interactive functional groups like -OH and -NH2. mdpi.comtcichemicals.com This leads to improved chromatographic properties, including better peak shape, reduced tailing, and shorter retention times. mdpi.comnih.govresearchgate.net Furthermore, the resulting trifluoroacetylated derivatives are often more stable than their trimethylsilyl (B98337) (TMS) counterparts. mdpi.comresearchgate.net

For mass spectrometry, the presence of the fluorine-rich trifluoroacetyl group enhances detectability, particularly with an electron capture detector (ECD). gcms.cz The derivatives also produce specific and predictable fragmentation patterns in mass spectrometry, which aids in structural elucidation and unambiguous identification of analytes. mdpi.com The application of trifluoroacetylating reagents has proven superior to silylation for certain classes of compounds, offering lower limits of detection in selected ion monitoring (SIM) and multiple reaction monitoring (MRM) modes. mdpi.comnih.govresearchgate.net

Advantage of Trifluoroacetyl DerivatizationDescriptionReference(s)
Improved Stability Derivatives are generally more stable compared to silyl (B83357) ethers. mdpi.comresearchgate.net
Enhanced Volatility Masking of polar -OH and -NH groups increases volatility for GC analysis. mdpi.comgcms.cztcichemicals.com
Better Chromatography Leads to shorter retention times, improved peak symmetry, and reduced tailing. mdpi.comnih.govresearchgate.net
Increased Sensitivity Halogenated acyl groups enhance electron affinity, improving detector response (especially ECD). mdpi.comgcms.cz
Specific Fragmentation Provides specific ions and transitions in MS, enabling very low limits of detection (SIM/MRM). mdpi.comnih.govresearchgate.net

Strategies for Modifying Functional Groups within the Molecule

Beyond manipulations of the amidomethyl linker, the imidazole ring of this compound itself presents opportunities for further functionalization. The imidazole ring is an electron-rich aromatic heterocycle susceptible to various chemical transformations. nih.gov With the aminomethyl group protected by the trifluoroacetyl moiety, selective modifications can be directed towards the heterocyclic core.

One common strategy involves reactions at the ring nitrogen atoms. The imidazole nitrogen not bearing a substituent is nucleophilic and can undergo reactions such as N-alkylation or N-acylation. nih.gov This allows for the introduction of a wide variety of substituents at the N-1 or N-3 position (depending on tautomeric form and substitution), fundamentally altering the molecule's properties.

Another avenue is electrophilic substitution on the carbon atoms of the imidazole ring. Although the ring is electron-rich, the conditions for electrophilic substitution often need to be carefully controlled. Potential reactions include halogenation (bromination or iodination), nitration, and sulfonation. The position of substitution (C-2 or C-5) is influenced by the directing effects of the existing 4-(trifluoroacetamidomethyl) substituent and the reaction conditions. Functionalization of a C-H bond in a preformed imidazole ring is an emerging and powerful synthetic strategy. researchgate.net These modifications provide access to a diverse library of substituted imidazole derivatives for various applications.

Reaction TypeTarget SitePotential ReagentsDescription
N-Alkylation Ring Nitrogen (N-1/N-3)Alkyl halides (e.g., CH3I), SulfatesIntroduction of an alkyl group onto a ring nitrogen.
N-Acylation Ring Nitrogen (N-1/N-3)Acyl chlorides, AnhydridesIntroduction of an acyl group onto a ring nitrogen.
Electrophilic Halogenation Ring Carbon (C-2, C-5)N-Bromosuccinimide (NBS), I2Substitution of a ring hydrogen with a halogen atom.
Nitration Ring Carbon (C-2, C-5)Nitrating mixture (HNO3/H2SO4)Introduction of a nitro group onto the imidazole ring.
C-H Functionalization Ring Carbon (C-2, C-5)Transition metal catalysts, organometallic reagentsDirect conversion of a C-H bond to a C-C or C-X bond.

Computational and Mechanistic Investigations of 4 Trifluoroacetamidomethyl Imidazole and Its Analogues

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for investigating the electronic characteristics and reactivity of imidazole-containing compounds. orientjchem.orgnih.gov These methods allow for a detailed analysis of molecular orbitals, charge distribution, and potential reactive sites.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic properties of molecules. nih.gov Calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can accurately predict structural parameters like bond lengths, bond angles, and dihedral angles in the ground state. researchgate.netaimspress.com For 4-(Trifluoroacetamidomethyl)imidazole, DFT would elucidate the spatial arrangement of the imidazole (B134444) ring relative to the trifluoroacetamidomethyl side chain, providing a foundational understanding of its three-dimensional structure. This optimization is the first step for subsequent calculations of electronic properties and reactivity. nih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. orientjchem.orgaimspress.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. aimspress.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. irjweb.comnih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. researchgate.net These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions. nih.gov

Table 1: Global Reactivity Descriptors Derived from FMO Analysis

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2 Measures the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Represents the resistance to change in electron distribution or charge transfer.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating higher reactivity. nih.gov

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net This analysis can pinpoint specific atoms on the imidazole ring or the side chain of this compound that are most likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. nih.govresearchgate.net It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com In an MEP map, regions of negative potential (typically colored red) indicate areas with a high electron density, such as those around electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. nih.govresearchgate.net Conversely, regions with positive potential (colored blue) denote electron-deficient areas, often around hydrogen atoms, which are prone to nucleophilic attack. nih.govmdpi.com For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen and fluorine atoms, highlighting them as key sites for interaction. orientjchem.org

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes within a molecule and between molecules. physchemres.org This analysis is crucial for understanding intermolecular interactions that govern molecular aggregation and crystal packing. physchemres.org

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic excited states of molecules and predict their electronic absorption spectra (e.g., UV-Visible spectra). researchgate.netresearchgate.net This method calculates the energies of electronic transitions between molecular orbitals and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. researchgate.net For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and provide insight into the nature of the electronic transitions, such as n→π* or π→π*, which are characteristic of heterocyclic and conjugated systems.

Table 2: Example of TD-DFT Output for a Hypothetical Electronic Transition

Transition Wavelength (nm) Excitation Energy (eV) Oscillator Strength (f)
HOMO → LUMO 285 4.35 0.215
HOMO-1 → LUMO 260 4.77 0.108

Mechanistic Pathways of Formation and Transformation

Computational chemistry is also instrumental in elucidating the detailed mechanisms of chemical reactions, including the formation and subsequent transformations of molecules.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of short-lived intermediates and the high-energy transition states that connect reactants, intermediates, and products. nih.gov DFT calculations can determine the activation energies associated with these transition states, providing a quantitative measure of the reaction barriers. This information is critical for understanding reaction kinetics and predicting the most favorable reaction pathway. For the synthesis of this compound, computational studies could model the step-by-step process, for instance, the acylation of a 4-(aminomethyl)imidazole precursor, to reveal the precise mechanism and rationalize experimental observations. nih.gov

Investigation of Radical Pathways (e.g., Photoinduced Iminyl Radicals)

To adequately address this section, research would be needed that explores the generation of iminyl radicals from this compound or its close analogues. This would likely involve photochemical or photoredox catalytic methods. Computational studies, such as Density Functional Theory (DFT) calculations, would be essential to model the reaction pathways, determine the energies of intermediates and transition states, and understand the electronic factors governing radical formation and subsequent reactions.

Hypothetical Data for Radical Pathway Investigation:

ParameterCalculated Value (kcal/mol)Description
Bond Dissociation Energy (N-H) Data not availableEnergy required to homolytically cleave the N-H bond of the trifluoroacetamide (B147638) group to form an amidyl radical.
Radical Stabilization Energy Data not availableThe stabilizing effect of the imidazole ring and trifluoroacetyl group on the resulting radical.
Activation Energy for Iminyl Radical Formation Data not availableThe energy barrier for the conversion of an initial radical species to the iminyl radical.

Tautomerism in Substituted Imidazoles and its Impact on Reaction Selectivity

A detailed investigation into the tautomerism of this compound would be required. The imidazole ring can exist in two tautomeric forms, with the proton on either of the two nitrogen atoms. The position of this equilibrium is influenced by the substituent at the 4-position. Computational studies would be necessary to calculate the relative energies of the tautomers in the gas phase and in different solvents. Understanding the predominant tautomer is crucial as it dictates the nucleophilic and electrophilic sites of the molecule, thereby controlling its reactivity and the selectivity of its reactions.

Hypothetical Tautomerism Data:

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, kcal/mol)Dipole Moment (Debye)
1H-tautomer Data not availableData not availableData not available
3H-tautomer Data not availableData not availableData not available

Advanced Computational Modeling for Structure-Reactivity Relationships and Design

This section would rely on the application of advanced computational techniques to establish a quantitative link between the structure of this compound and its chemical reactivity. This could involve:

Quantitative Structure-Activity Relationship (QSAR) studies: If a series of analogous compounds with known reactivity data were available, QSAR models could be developed to predict the reactivity of new analogues.

Molecular Dynamics (MD) simulations: To understand the conformational flexibility of the molecule and how it interacts with other molecules or in different environments.

Frontier Molecular Orbital (FMO) analysis: To predict the sites of electrophilic and nucleophilic attack by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hypothetical Computational Chemistry Data:

ParameterValueSignificance
HOMO Energy Data not availableRelates to the electron-donating ability of the molecule.
LUMO Energy Data not availableRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap Data not availableAn indicator of the chemical reactivity of the molecule.
Mulliken Atomic Charges Data not availableProvides insight into the charge distribution and potential reactive sites.

Synthetic Utility and Strategic Applications of 4 Trifluoroacetamidomethyl Imidazole

Applications as a Synthetic Building Block for Complex Molecules

The utility of 4-(Trifluoroacetamidomethyl)imidazole as a synthetic precursor is centered on the controlled unmasking of the aminomethyl side chain, which can then participate in a variety of bond-forming reactions. The imidazole (B134444) ring itself can also be functionalized, making this compound a bifunctional component for the construction of diverse molecular frameworks.

While specific examples detailing the use of this compound in the synthesis of a wide array of advanced organic scaffolds are not extensively documented in readily available literature, its potential as a precursor is evident from the general reactivity of protected aminomethylimidazoles. The trifluoroacetamido group acts as a stable protecting group for the primary amine, allowing for transformations at other positions of the imidazole ring or on other parts of a larger molecule. Once the desired modifications are complete, the trifluoroacetyl group can be selectively removed under basic conditions to liberate the nucleophilic aminomethyl group. This amine can then be engaged in reactions such as amide bond formation, reductive amination, or the construction of larger heterocyclic systems. This strategy is particularly valuable in the synthesis of natural product analogues and other biologically active molecules where a protected amine is required during the initial synthetic steps.

The integration of the this compound unit into polyfunctionalized heterocyclic systems is a strategic approach to introduce a masked primary amine alongside the versatile imidazole core. The imidazole moiety itself can be N-alkylated or N-arylated, and the carbon atoms of the ring can undergo lithiation followed by quenching with electrophiles, providing access to a wide range of substituted imidazoles. The trifluoroacetamido group is generally stable to these conditions, ensuring that the aminomethyl side chain remains protected. For instance, the synthesis of complex heterocyclic systems, such as those found in pharmaceutical agents, often requires the sequential introduction of functional groups. The use of this compound allows for the incorporation of the imidazole ring early in a synthetic route, with the protected amine being revealed at a later stage for further elaboration. This approach is exemplified in the synthesis of compounds where the imidazole nitrogen atoms are involved in coordination to metal centers or in the formation of larger macrocyclic structures.

Role in Solid-Phase Organic Synthesis (SPOS) and Combinatorial Chemistry

Solid-phase organic synthesis (SPOS) has revolutionized the generation of large libraries of compounds for drug discovery and other applications. nih.gov The use of protecting groups that are stable to the reaction conditions but can be selectively removed is a cornerstone of SPOS.

While the direct use of this compound as a photolabile linker has not been explicitly detailed, a closely related strategy has been demonstrated in the synthesis of an o-nitrobenzyl-based photolabile linker for oligonucleotides. researchgate.net In this work, 4-(trifluoroacetamidomethyl)benzoic acid was used as a starting material. researchgate.net The trifluoroacetamido group served to protect the amine during the nitration of the aromatic ring. researchgate.net This protected amine was later deprotected and incorporated into the final linker structure, which was then attached to a solid support for oligonucleotide synthesis. researchgate.net This example highlights the utility of the trifluoroacetamido group in the synthesis of complex functional molecules for solid-phase applications. By analogy, this compound could potentially be incorporated into similar linker strategies where the imidazole moiety could provide additional functionality, such as catalytic activity or altered solubility properties. The photolytic cleavage of such a linker would release the oligonucleotide with a reactive handle derived from the imidazole-containing fragment. researchgate.net

Linker Component Role in Synthesis Relevant Chemistry
4-(Trifluoroacetamidomethyl)benzoic acidStarting material for a photolabile linkerProtection of the amine during nitration
o-Nitrobenzyl groupPhotolabile core of the linkerCleavage upon UV irradiation
Imidazole residuePotential catalytic group in a model systemIntroduction of catalytic functionality

The trifluoroacetyl group is a valuable tool in orthogonal protection strategies in solid-phase synthesis. Its stability to acidic conditions and lability to basic conditions allow for its selective removal in the presence of acid-labile protecting groups such as tert-butoxycarbonyl (Boc) and trityl (Trt) groups. In the context of this compound, the trifluoroacetamido group can be retained while other acid-labile groups on a resin-bound substrate are removed. This orthogonality is crucial for the stepwise elaboration of complex molecules on a solid support. However, it is important to note that trifluoroacetylation can sometimes occur as an unwanted side reaction in solid-phase peptide synthesis, particularly when trifluoroacetic acid (TFA) is used for the cleavage of other protecting groups. nih.gov This underscores the need for careful optimization of reaction conditions to ensure the desired selective deprotection.

Protecting Group Cleavage Conditions Orthogonal to Trifluoroacetyl Group?
Trifluoroacetyl (TFA)Basic conditions (e.g., aqueous ammonia)-
tert-Butoxycarbonyl (Boc)Acidic conditions (e.g., trifluoroacetic acid)Yes
9-Fluorenylmethyloxycarbonyl (Fmoc)Basic conditions (e.g., piperidine)No
Trityl (Trt)Mild acidic conditionsYes

Catalyst and Ligand Design Incorporating Imidazole Moieties

The imidazole ring is a common structural motif in ligands for transition metal catalysis and in organocatalysis due to its ability to act as a neutral two-electron donor through its pyridine-type nitrogen atom. The incorporation of a 4-(aminomethyl) group, derived from this compound after deprotection, allows for the synthesis of bidentate or polydentate ligands. These ligands can chelate to a metal center through both the imidazole nitrogen and the side-chain amine, leading to the formation of stable metal complexes with potential applications in catalysis. For example, such ligands can be used in asymmetric catalysis where the chiral environment around the metal center is modulated by the ligand architecture. Furthermore, the deprotected aminomethylimidazole can be functionalized to introduce other coordinating groups, leading to a wider range of ligand structures. While specific examples of catalysts and ligands derived directly from this compound are not prominent in the literature, the synthetic potential for creating such molecules is clear based on the known coordination chemistry of imidazole-containing ligands. researchgate.net

Organocatalytic Applications of Substituted Imidazoles (e.g., Aza-Michael Reactions)

The imidazole nucleus is a common feature in many organocatalysts due to its ability to act as a proton shuttle or a nucleophilic catalyst. In the context of the aza-Michael reaction, aza-Michael reaction, an important carbon-nitrogen bond-forming reaction, substituted imidazoles can potentially serve as catalysts. The reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.

While no studies specifically report the use of this compound as a catalyst for aza-Michael reactions, the general mechanism for imidazole-catalyzed additions involves the activation of either the nucleophile or the electrophile. The trifluoroacetamido group at the 4-position of the imidazole ring is an electron-withdrawing group, which would decrease the basicity and nucleophilicity of the imidazole nitrogen atoms. This electronic effect might render it less effective as a Brønsted base or nucleophilic catalyst compared to more electron-rich imidazoles.

However, the amide N-H proton could potentially participate in hydrogen bonding interactions with the substrate, which might play a role in catalysis. Further research would be necessary to explore any potential catalytic activity of this specific compound in aza-Michael reactions or other organocatalytic transformations.

New N-Heterocyclic Carbene (NHC) Ligands for Homogeneous Catalysis

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have become ubiquitous ligands in homogeneous catalysis due to their strong σ-donating properties and steric tunability. The synthesis of NHCs typically involves the deprotonation of a corresponding imidazolium or imidazolinium salt precursor.

To be utilized as an NHC precursor, this compound would first need to be N,N'-disubstituted and then quaternized to form the desired imidazolium salt. The substituents on the nitrogen atoms are crucial for tuning the steric and electronic properties of the resulting NHC ligand.

There are no published reports detailing the synthesis of an NHC ligand derived from this compound. The presence of the trifluoroacetamido group could potentially influence the stability and reactivity of the corresponding NHC. The electron-withdrawing nature of this substituent would be expected to decrease the electron-donating ability of the resulting NHC ligand compared to NHCs bearing electron-donating groups. This modulation of electronic properties could be of interest in fine-tuning the catalytic activity of metal-NHC complexes in various catalytic cycles. However, without experimental data, any discussion of its specific applications in homogeneous catalysis remains speculative.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for 4-(Trifluoroacetamidomethyl)imidazole derivatives?

  • Methodological Answer :

  • Synthesis : Use a multi-step approach involving coupling reactions with trifluoroacetic acid derivatives and imidazole precursors. For example, aryl halides can react with trifluoroacetamidomethyl groups under palladium-catalyzed conditions (e.g., Suzuki coupling) . Solvents like methanol or dichloromethane and catalysts such as triethylamine are critical for optimizing yields .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. HPLC (Normal Phase or Reverse Phase) is recommended for purity validation, as demonstrated in imidazole derivative studies .

Q. Which analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch of trifluoroacetamide at ~1650–1700 cm⁻¹, NH bending at ~1550 cm⁻¹) .
  • NMR : Use ¹H and ¹³C NMR to confirm substituent positions. For example, methylene protons adjacent to the trifluoroacetamide group typically appear as a singlet at δ 4.2–4.5 ppm .
  • Elemental Analysis : Compare experimental vs. calculated C, H, N, and F percentages to verify purity .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated degradation studies:
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect decomposition products .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and identify volatile byproducts .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and target enzymes (e.g., CYP2D6). Focus on key residues (e.g., Phe120, Glu216) for π-π stacking and hydrogen bonding .
  • MD Simulations : Perform 50–100 ns simulations to assess binding stability and identify conformational changes in the enzyme active site .

Q. What experimental strategies resolve contradictions in inhibitory potency across enzyme isoforms (e.g., CYP2D6 vs. CYP2C9)?

  • Methodological Answer :

  • Kinetic Assays : Compare IC₅₀ values using isoform-specific substrates (e.g., bufuralol for CYP2D6, diclofenac for CYP2C9). Monitor time-dependent inactivation to distinguish mechanism-based inhibition .
  • Binding Mode Analysis : Use X-ray crystallography or cryo-EM to resolve structural differences in active sites. For example, SCH 66712 binds CYP2D6 with the phenyl group near heme iron (2.1 Å), while its orientation in CYP2C9 places the fluorinated ring closer .

Q. How can researchers optimize substituents on the imidazole ring to enhance metabolic stability?

  • Methodological Answer :

  • Metabolite Identification : Incubate derivatives with liver microsomes and use LC-MS/MS to detect oxidation products. For example, electron-withdrawing groups (e.g., trifluoromethyl) reduce oxidation at the phenyl ring .
  • SAR Studies : Synthesize analogs with varying aryl substituents (e.g., para-fluorophenyl, thiophene) and correlate logP values with microsomal half-lives .

Q. What methodologies address discrepancies in spectral data (e.g., NMR shifts or elemental analysis mismatches)?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., unreacted starting materials) that skew elemental analysis results .
  • Dynamic NMR : For ambiguous proton environments, perform variable-temperature NMR to resolve overlapping signals caused by conformational exchange .

Q. How does the trifluoroacetamidomethyl group influence bioactivity compared to non-fluorinated analogs?

  • Methodological Answer :

  • Comparative Inhibition Assays : Test fluorinated vs. non-fluorinated analogs in enzyme assays (e.g., CYP inhibition). The trifluoro group enhances metabolic stability by resisting oxidative cleavage, as seen in SCH 66712 .
  • Crystallographic Studies : Resolve crystal structures to compare binding interactions. Fluorine’s electronegativity may strengthen hydrogen bonds with active-site residues (e.g., Thr309 in CYP2D6) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.